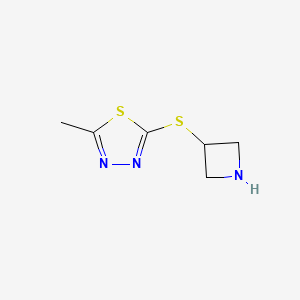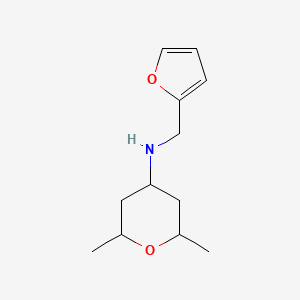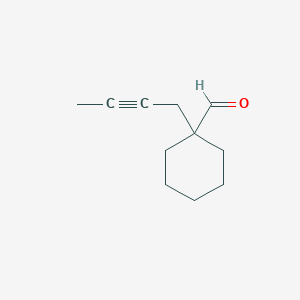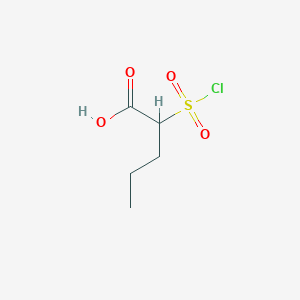![molecular formula C8H12N2O2S B13252577 (2R)-2-{[(2-Methyl-1,3-thiazol-4-YL)methyl]amino}propanoic acid](/img/structure/B13252577.png)
(2R)-2-{[(2-Methyl-1,3-thiazol-4-YL)methyl]amino}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-{[(2-Methyl-1,3-thiazol-4-YL)methyl]amino}propanoic acid is a chiral amino acid derivative that features a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(2-Methyl-1,3-thiazol-4-YL)methyl]amino}propanoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions.
Attachment of the Amino Group: The thiazole ring is then functionalized with a methyl group at the 2-position using a methylating agent such as methyl iodide.
Coupling with Alanine: The final step involves coupling the thiazole derivative with ®-alanine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to precisely control reaction conditions, ensuring consistent product quality.
化学反応の分析
Types of Reactions
(2R)-2-{[(2-Methyl-1,3-thiazol-4-YL)methyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group on the thiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
科学的研究の応用
(2R)-2-{[(2-Methyl-1,3-thiazol-4-YL)methyl]amino}propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of (2R)-2-{[(2-Methyl-1,3-thiazol-4-YL)methyl]amino}propanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as proliferation, apoptosis, or differentiation.
類似化合物との比較
Similar Compounds
(2S)-2-{[(2-Methyl-1,3-thiazol-4-YL)methyl]amino}propanoic acid: The enantiomer of the compound, differing in its stereochemistry.
2-{[(2-Methyl-1,3-thiazol-4-YL)methyl]amino}acetic acid: A similar compound with a different amino acid backbone.
2-{[(2-Methyl-1,3-thiazol-4-YL)methyl]amino}butanoic acid: Another similar compound with a longer carbon chain.
Uniqueness
(2R)-2-{[(2-Methyl-1,3-thiazol-4-YL)methyl]amino}propanoic acid is unique due to its specific stereochemistry and the presence of the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C8H12N2O2S |
|---|---|
分子量 |
200.26 g/mol |
IUPAC名 |
(2R)-2-[(2-methyl-1,3-thiazol-4-yl)methylamino]propanoic acid |
InChI |
InChI=1S/C8H12N2O2S/c1-5(8(11)12)9-3-7-4-13-6(2)10-7/h4-5,9H,3H2,1-2H3,(H,11,12)/t5-/m1/s1 |
InChIキー |
DQBGNVNMHNJJHS-RXMQYKEDSA-N |
異性体SMILES |
CC1=NC(=CS1)CN[C@H](C)C(=O)O |
正規SMILES |
CC1=NC(=CS1)CNC(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Bromo-1-methyl-5-{4-methyl-3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13252512.png)



amine](/img/structure/B13252532.png)
![2-(4-Fluorophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13252538.png)
![1',3'-Dihydrospiro[cyclohexane-1,2'-indole]-3'-one](/img/structure/B13252539.png)


![5Lambda6-thia-8-azaspiro[3.6]decane-5,5-dione](/img/structure/B13252566.png)

![{1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclobutyl}methanol](/img/structure/B13252599.png)

